molecular formula C20H20Cl2N4O2 B11977573 N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide

Cat. No.: B11977573
M. Wt: 419.3 g/mol
InChI Key: JQDRYFONUTVJNC-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide is an organic compound characterized by the presence of two (E)-(4-chlorophenyl)methylidene groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and (E)-(4-chlorobenzaldehyde). The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can exhibit unique chemical and biological properties. In biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’~1~,N’~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:

  • N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide
  • N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide

These compounds share a similar hexanedihydrazide backbone but differ in the substituents attached to the phenyl rings

Properties

Molecular Formula

C20H20Cl2N4O2

Molecular Weight

419.3 g/mol

IUPAC Name

N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H20Cl2N4O2/c21-17-9-5-15(6-10-17)13-23-25-19(27)3-1-2-4-20(28)26-24-14-16-7-11-18(22)12-8-16/h5-14H,1-4H2,(H,25,27)(H,26,28)/b23-13+,24-14+

InChI Key

JQDRYFONUTVJNC-RNIAWFEPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.